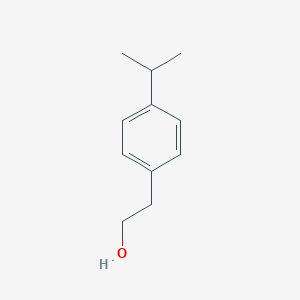

p-Isopropylphenethyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGORNQRYUKUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051501 | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-57-7 | |

| Record name | 4-(1-Methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of p-Isopropylphenethyl Alcohol

An In-Depth Technical Guide to the Synthesis and Characterization of p-Isopropylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

p-Isopropylphenethyl alcohol, also known as 4-isopropylphenethyl alcohol, is an aromatic alcohol with the chemical formula C11H16O.[1] Its structure, characterized by a phenethyl alcohol backbone substituted with an isopropyl group at the para position of the benzene ring, imparts a unique combination of properties. This compound is a valuable intermediate in organic synthesis and finds applications in the fragrance and cosmetic industries due to its floral and fruity odor.[2] Furthermore, its structural motif is of interest to drug development professionals as a potential building block for more complex bioactive molecules. The controlled and efficient synthesis, followed by rigorous characterization, is paramount to ensuring its suitability for these high-purity applications.

This guide provides a comprehensive overview of the primary synthetic routes to p-isopropylphenethyl alcohol and the analytical techniques essential for its characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to empower researchers in their synthetic endeavors.

Part 1: Synthesis of p-Isopropylphenethyl Alcohol

The synthesis of p-isopropylphenethyl alcohol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most robust and widely applicable methods are detailed below: the Friedel-Crafts acylation followed by reduction, and the Grignard reaction.

Method 1: Friedel-Crafts Acylation of Cumene followed by Reduction

This two-step approach is a classic and reliable method for preparing p-isopropylphenethyl alcohol. It leverages the Friedel-Crafts acylation to introduce a two-carbon chain onto the cumene (isopropylbenzene) ring, which is then reduced to the corresponding alcohol.

Rationale: The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings.[3][4] The use of an acyl halide and a Lewis acid catalyst, such as aluminum chloride, generates a highly electrophilic acylium ion that readily attacks the electron-rich cumene ring. The subsequent reduction of the resulting ketone is a straightforward transformation to yield the target alcohol.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Cumene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.

-

Reagent Addition: The flask is cooled in an ice bath. A solution of cumene and acetyl chloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5°C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully poured onto crushed ice and acidified with concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude p-isopropylacetophenone is purified by vacuum distillation.

Step 2: Reduction of p-Isopropylacetophenone

-

Reaction Setup: A round-bottom flask is charged with the purified p-isopropylacetophenone and a suitable solvent, such as methanol or ethanol.

-

Reducing Agent Addition: The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring.[5]

-

Reaction Progression: The reaction is stirred at room temperature until the ketone is completely consumed (monitored by TLC or GC).

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting p-isopropylphenethyl alcohol is purified by vacuum distillation or column chromatography.

Reaction Scheme:

Caption: Friedel-Crafts acylation of cumene followed by reduction.

Table 1: Reaction Parameters for Friedel-Crafts Synthesis

| Parameter | Step 1: Acylation | Step 2: Reduction |

| Key Reagents | Cumene, Acetyl Chloride, AlCl₃ | p-Isopropylacetophenone, NaBH₄ |

| Solvent | Dichloromethane | Methanol or Ethanol |

| Temperature | 0-25°C | 0-25°C |

| Typical Yield | 80-90% | >95% |

Method 2: Grignard Reaction with Ethylene Oxide

The Grignard reaction provides an alternative and efficient route for the synthesis of p-isopropylphenethyl alcohol. This method involves the preparation of a Grignard reagent from a p-isopropyl-substituted bromobenzene, followed by its reaction with ethylene oxide.

Rationale: Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon atoms of an epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond.[6][7] The reaction with ethylene oxide specifically introduces a two-carbon hydroxyethyl group, directly leading to the desired phenethyl alcohol structure.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-isopropylbromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until most of the magnesium is consumed.[8]

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice-salt bath. A solution of ethylene oxide in anhydrous ether or THF is added dropwise at a rate that maintains the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, the mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude p-isopropylphenethyl alcohol is purified by vacuum distillation.

Reaction Scheme:

Caption: Grignard synthesis of p-isopropylphenethyl alcohol.

Table 2: Reaction Parameters for Grignard Synthesis

| Parameter | Value |

| Key Reagents | 4-Isopropylbromobenzene, Mg, Ethylene Oxide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0-35°C |

| Typical Yield | 60-75% |

Part 2: Characterization of p-Isopropylphenethyl Alcohol

Once synthesized, the identity and purity of p-isopropylphenethyl alcohol must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow:

Caption: General workflow for the characterization of p-isopropylphenethyl alcohol.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The spectrum of p-isopropylphenethyl alcohol is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the hydroxyl proton, and the protons of the isopropyl group.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Table 3: Predicted NMR Data for p-Isopropylphenethyl Alcohol (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 2H | Aromatic (ortho to ethyl) | |

| ~7.0-7.1 | d | 2H | Aromatic (meta to ethyl) | |

| ~3.8 | t | 2H | -CH₂-OH | |

| ~2.9 | septet | 1H | -CH-(CH₃)₂ | |

| ~2.8 | t | 2H | Ar-CH₂- | |

| ~1.6 | s (broad) | 1H | -OH | |

| ~1.2 | d | 6H | -CH(CH₃)₂ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~147 | Aromatic (ipso, C-isopropyl) | |||

| ~135 | Aromatic (ipso, C-ethyl) | |||

| ~129 | Aromatic (ortho to ethyl) | |||

| ~126 | Aromatic (meta to ethyl) | |||

| ~64 | -CH₂-OH | |||

| ~39 | Ar-CH₂- | |||

| ~34 | -CH-(CH₃)₂ | |||

| ~24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of p-isopropylphenethyl alcohol will exhibit characteristic absorption bands.[9]

Table 4: Expected IR Absorption Bands for p-Isopropylphenethyl Alcohol

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Alcohol |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.[10][11]

Table 5: Expected Mass Spectrometry Data for p-Isopropylphenethyl Alcohol

| m/z | Interpretation |

| 164 | Molecular ion (M⁺) |

| 149 | M⁺ - CH₃ |

| 133 | M⁺ - CH₂OH |

| 121 | M⁺ - C₃H₇ |

| 91 | Tropylium ion (rearrangement) |

Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of volatile compounds like p-isopropylphenethyl alcohol. A single sharp peak indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, especially for less volatile impurities.

Part 3: Applications in Drug Development and Research

While p-isopropylphenethyl alcohol is primarily known for its use in fragrances, its structural framework holds potential in pharmaceutical research. Phenethyl alcohol derivatives are found in a variety of biologically active compounds. The isopropyl group can modulate lipophilicity and metabolic stability, making this molecule an interesting starting point for the synthesis of new chemical entities. It can serve as a scaffold for the development of novel therapeutic agents, and its synthesis and characterization are therefore of significant interest to medicinal chemists. The use of related alcohol-containing polymers in drug delivery systems also highlights the broader relevance of such functional groups in pharmaceutical sciences.[12][13]

Conclusion

The synthesis and characterization of p-isopropylphenethyl alcohol are well-established processes that can be reliably performed using the methods outlined in this guide. The choice between the Friedel-Crafts and Grignard routes will depend on specific laboratory constraints and objectives. Rigorous characterization using a combination of NMR, IR, and mass spectrometry, along with chromatographic purity assessment, is crucial for ensuring the quality of the final product. This comprehensive understanding of its synthesis and analytical profile enables researchers and drug development professionals to confidently utilize p-isopropylphenethyl alcohol in their respective fields.

References

-

PubChem. (n.d.). alpha-Isopropyl-phenethyl alcohol, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

-

NIST. (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Shahravan, A., Desai, T. G., & Matsoukas, T. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN102070446A - Method for producing acetic p-isopropyl phenyl methyl ester.

- Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.

-

Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.

-

ResearchGate. (n.d.). Friedel-Crafts alkylation of cumene. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

PubMed. (n.d.). Alcohol-containing pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of isopropyl alcohol as a solvent in Ti(O- iPr) 4-catalyzed Knöevenagel reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

MDPI. (2021, September 16). Chitosan/Poly Vinyl Alcohol/Graphene Oxide Based pH-Responsive Composite Hydrogel Films: Drug Release, Anti-Microbial and Cell Viability Studies. Retrieved from [Link]

-

NP-MRD. (2005, November 16). Showing NP-Card for Isopropyl alcohol (NP0001488). Retrieved from [Link]

-

ResearchGate. (n.d.). Heterogeneous Reactive Extraction for Isopropyl Alcohol Liquid Phase Synthesis: Microkinetics and Equilibria. Retrieved from [Link]

-

Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3c Alcohols [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2024, March 8). Theoretical Spectroscopic Study of Isopropyl Alcohol (CH 3 -CHOH-CH 3 ). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. Retrieved from [Link]

-

Quora. (2018, July 6). How to prepare isopropyl alcohol from a Grignard reagent. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

GSRS. (n.d.). M-ISOPROPYLPHENETHYL ALCOHOL. Retrieved from [Link]

-

Organic Chemistry. (2019, July 10). 02.08 Synthesis of Alcohols [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

PubMed. (n.d.). 4-Hydroxyphenethyl alcohol--a new cytokinin-like substance from the phototrophic purple bacterium Rhodospirillum rubrum 1R. Retrieved from [Link]

-

Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

All about chemistry. (n.d.). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]

-

ASFC Chemistry. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol, α,α-dimethyl-p-isopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. alpha-Isopropyl-phenethyl alcohol, (S)- | C11H16O | CID 12442582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of p-Isopropylphenethyl Alcohol: A Technical Guide for Structural Elucidation

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of organic molecules is a foundational requirement for ensuring purity, determining function, and meeting regulatory standards. p-Isopropylphenethyl alcohol, also known as 2-(4-isopropylphenyl)ethanol, is a significant intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Its molecular architecture, comprising a substituted aromatic ring and a primary alcohol, presents a distinct set of spectroscopic signatures.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification and characterization of p-isopropylphenethyl alcohol. Moving beyond a mere recitation of data, this document elucidates the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating framework for robust analytical workflows.

Molecular Structure Overview

p-Isopropylphenethyl alcohol (C₁₁H₁₆O) possesses a unique combination of a para-substituted benzene ring and an aliphatic alcohol chain. This structure dictates the electronic environments of its constituent atoms, giving rise to characteristic spectroscopic signals. Understanding this structure is paramount to interpreting the data that follows.

Mechanism of action of p-Isopropylphenethyl alcohol in biological systems

An In-Depth Technical Guide to the Mechanism of Action of p-Isopropylphenethyl Alcohol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Isopropylphenethyl alcohol, a derivative of phenethyl alcohol, is an aromatic alcohol with significant potential for applications in various biological contexts, particularly as an antimicrobial agent. Understanding its mechanism of action is crucial for its effective and safe utilization. This technical guide synthesizes current knowledge on related compounds to propose and detail the multifaceted mechanisms by which p-isopropylphenethyl alcohol likely exerts its biological effects. The primary mode of action is attributed to the disruption of cellular membrane integrity, leading to a cascade of secondary effects including protein denaturation, inhibition of macromolecular synthesis, and modulation of intracellular signaling pathways. This guide provides a comprehensive overview of these mechanisms, supported by experimental methodologies to facilitate further research and development.

Introduction to p-Isopropylphenethyl Alcohol

p-Isopropylphenethyl alcohol belongs to the family of aromatic alcohols, characterized by a phenyl group attached to an ethyl alcohol moiety. The presence of an isopropyl group in the para position of the phenyl ring influences its physicochemical properties, such as hydrophobicity, which in turn dictates its interaction with biological systems. While direct studies on p-isopropylphenethyl alcohol are limited, its structural similarity to phenethyl alcohol (PEA) and other alcohols like isopropanol allows for a well-grounded extrapolation of its mechanism of action.[1][2] These compounds are known for their broad-spectrum antimicrobial activity.[3][4]

Primary Mechanism of Action: Disruption of Cellular Membranes

The cell membrane is the initial and primary target for p-isopropylphenethyl alcohol. Its amphipathic nature, with a hydrophobic isopropyl-phenyl group and a hydrophilic alcohol group, facilitates its insertion into the lipid bilayer of cellular membranes.[1] This insertion disrupts the highly organized structure of the membrane, leading to a range of detrimental effects.

Increased Membrane Fluidity and Disordering of Lipid Bilayer

The integration of p-isopropylphenethyl alcohol into the lipid bilayer disrupts the packing of phospholipids. This increases the fluidity of the membrane, a phenomenon also observed with ethanol and other alcohols.[5][6] The increased fluidity can impair the function of integral membrane proteins that rely on a specific lipid environment for their activity. The effect of alcohols on membrane structure is dependent on the length and hydrophobicity of their alkyl chains; it is predicted that the membrane-disrupting effects of alcohols increase with longer alkyl chains.[1][7]

Alteration of Membrane Permeability and Leakage of Intracellular Components

A critical consequence of membrane disruption is the loss of its selective permeability. p-Isopropylphenethyl alcohol is proposed to create transient pores or increase the passive diffusion of ions and small molecules across the membrane. A hallmark of this effect is the leakage of intracellular potassium ions (K+), a phenomenon well-documented for phenethyl alcohol.[4][7] This loss of ionic homeostasis is a significant stressor for the cell and can trigger downstream events leading to cell death.

Caption: Primary mechanism of p-Isopropylphenethyl alcohol on the cell membrane.

Secondary Mechanisms of Action

The initial damage to the cell membrane triggers a cascade of secondary effects that contribute to the overall biological activity of p-isopropylphenethyl alcohol.

Protein Denaturation and Dysfunction

Alcohols are known protein denaturants.[2][3] p-Isopropylphenethyl alcohol can disrupt the tertiary and quaternary structures of proteins by interfering with hydrophobic interactions and hydrogen bonds that are essential for their proper folding and function. This can affect both cytosolic and membrane-bound proteins, leading to a widespread loss of cellular function.

Inhibition of DNA, RNA, and Protein Synthesis

Phenethyl alcohol has been shown to inhibit the synthesis of DNA, RNA, and proteins.[1][7][8] This is likely an indirect consequence of membrane damage, which can lead to the depletion of ATP, loss of ion gradients necessary for transport of precursors, and denaturation of enzymes involved in these synthetic processes. At lower concentrations, phenethyl alcohol has been observed to prevent the reinitiation of DNA replication, while higher concentrations cause an immediate cessation of replication and can lead to the release of DNA from the membrane.[9]

Modulation of Intracellular Signaling Pathways

Drawing parallels with ethanol, p-isopropylphenethyl alcohol may also interfere with intracellular signaling pathways. Ethanol has been shown to activate phospholipase C, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate protein kinase C (PKC) activity and intracellular calcium levels.[10] Furthermore, ethanol can affect the cAMP-protein kinase A (PKA) signaling pathway, which is crucial for a variety of cellular processes.[11][12] Disruption of these pathways can have profound effects on cell growth, proliferation, and survival.

Sources

- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Isopropyl Alcohol? [synapse.patsnap.com]

- 3. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 4. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of phenethyl alcohol on deoxyribonucleic acid-membrane association in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cAMP-protein kinase A signal transduction pathway modulates ethanol consumption and sedative effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of p-Isopropylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Isopropylphenethyl alcohol, a significant aromatic alcohol, possesses a unique combination of properties that has made it a valuable molecule in the fragrance industry and a target for synthetic chemists. This technical guide provides a comprehensive overview of this compound, delving into its likely historical synthesis based on foundational organic chemistry reactions and contrasting it with modern synthetic approaches. This document will explore plausible historical routes, such as the Friedel-Crafts acylation of cumene followed by reduction, and the Bouveault-Blanc reduction of a corresponding ester. Detailed experimental protocols, mechanistic diagrams, and characterization data are provided to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction and Physicochemical Properties

p-Isopropylphenethyl alcohol, also known as 2-(4-isopropylphenyl)ethanol, is a colorless liquid with a characteristic floral and fruity odor. Its molecular formula is C₁₁H₁₆O, and it possesses a molecular weight of 164.24 g/mol .[1] This compound is widely utilized in the formulation of perfumes and fragrances due to its pleasant scent and excellent stability. Beyond its olfactory properties, its structural motif, a substituted phenethyl alcohol, is of interest in medicinal chemistry as a potential building block for more complex molecules.

Table 1: Physicochemical Properties of p-Isopropylphenethyl Alcohol

| Property | Value | Source |

| CAS Number | 10099-57-7 | |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Boiling Point | 226.6 °C at 760 mmHg | |

| Density | 0.967 g/cm³ | |

| Refractive Index | 1.518 |

A Plausible Historical Synthesis: A Journey Back in Time

The most probable historical route would have commenced with cumene (isopropylbenzene), a readily available starting material derived from coal tar or synthesized via the Friedel-Crafts alkylation of benzene.

Step 1: Friedel-Crafts Acylation of Cumene

The first step would involve the introduction of a two-carbon chain onto the cumene ring. The Friedel-Crafts acylation, discovered in 1877, would have been the ideal method.[2] By reacting cumene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, 4'-isopropylacetophenone would be formed. The para-substituted product is the major isomer due to the steric hindrance of the isopropyl group directing the incoming acyl group to the less hindered para position.

Caption: Friedel-Crafts acylation of cumene.

From Ketone to Ester: A Necessary Transformation

Direct reduction of the ketone to the desired alcohol in a single step was not a trivial task with the reagents available in the early 20th century. A more reliable and controllable approach would have involved converting the ketone to an ester first. One plausible method would be the Willgerodt-Kindler reaction, which could convert 4'-isopropylacetophenone to 4-isopropylphenylacetic acid, followed by Fischer esterification with ethanol to yield ethyl 4-isopropylphenylacetate.

Step 2: The Bouveault-Blanc Reduction

The final and crucial step in this historical synthesis would be the reduction of the ester, ethyl 4-isopropylphenylacetate, to p-isopropylphenethyl alcohol. The Bouveault-Blanc reduction, first reported in 1903, was a revolutionary method for reducing esters to primary alcohols using metallic sodium in absolute ethanol.[3][4] This reaction provided a significant advantage over other reduction methods of the time and would have been the logical choice.

Caption: Bouveault-Blanc reduction of the ester.

Detailed Historical Synthesis Protocol (Plausible Reconstruction)

The following protocol is a reconstruction of how a chemist in the early 20th century might have synthesized p-isopropylphenethyl alcohol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Cumene | C₉H₁₂ | 120.19 | 1.0 mol |

| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 mol |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 mol |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | As needed |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |

| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed |

| Ethyl 4-isopropylphenylacetate | C₁₃H₁₈O₂ | 206.28 | (from previous step) |

| Sodium metal | Na | 22.99 | 4.4 equivalents |

| Absolute Ethanol | C₂H₅OH | 46.07 | As needed |

Step-by-Step Methodology

Part A: Synthesis of 4'-Isopropylacetophenone

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 mol) and dichloromethane.

-

The flask is cooled in an ice bath, and a solution of acetyl chloride (1.1 mol) in dichloromethane is added dropwise with vigorous stirring.

-

After the addition is complete, cumene (1.0 mol) is added dropwise at a rate that maintains the reaction temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours, or until the evolution of HCl gas ceases.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute sodium carbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation. The crude 4'-isopropylacetophenone is then purified by vacuum distillation.

Part B: Synthesis of p-Isopropylphenethyl alcohol via Bouveault-Blanc Reduction

-

In a large, flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, ethyl 4-isopropylphenylacetate is dissolved in a sufficient volume of absolute ethanol.

-

Small pieces of sodium metal (4.4 equivalents) are added cautiously through the condenser at a rate that maintains a steady reflux.

-

After all the sodium has been added, the reaction mixture is heated to reflux until the sodium has completely dissolved.

-

The reaction is cooled to room temperature, and water is slowly added to hydrolyze the resulting alkoxides.

-

The mixture is then acidified with dilute sulfuric acid.

-

The product is extracted with diethyl ether. The ether extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the resulting crude p-isopropylphenethyl alcohol is purified by vacuum distillation.

Modern Synthetic Approaches: A Comparative Overview

While the historical synthesis is robust, modern organic chemistry offers more efficient, safer, and higher-yielding alternatives.

Grignard Synthesis

A common modern approach involves the use of a Grignard reagent. 4-Isopropylbenzyl magnesium bromide can be prepared from 4-isopropylbenzyl bromide and magnesium turnings. This Grignard reagent is then reacted with ethylene oxide to yield p-isopropylphenethyl alcohol after an acidic workup. This method provides a more direct route from a benzyl halide.

Caption: Grignard synthesis of p-isopropylphenethyl alcohol.

Reduction of 4-Isopropylphenylacetic Acid

Another efficient modern method is the direct reduction of 4-isopropylphenylacetic acid.[5][6] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) can reduce the carboxylic acid directly to the primary alcohol in high yield.[7][8] This method avoids the need for esterification and the use of hazardous metallic sodium.

Structural Elucidation and Characterization

The identity and purity of synthesized p-isopropylphenethyl alcohol would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for p-Isopropylphenethyl Alcohol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (doublets, ~7.1-7.2 ppm), Isopropyl methine (septet, ~2.9 ppm), Methylene protons adjacent to ring (triplet, ~2.8 ppm), Methylene protons adjacent to OH (triplet, ~3.8 ppm), Isopropyl methyl protons (doublet, ~1.2 ppm), Hydroxyl proton (broad singlet, variable ppm). |

| ¹³C NMR | Aromatic carbons (~126-147 ppm), Isopropyl methine carbon (~33 ppm), Methylene carbon adjacent to ring (~39 ppm), Methylene carbon adjacent to OH (~63 ppm), Isopropyl methyl carbons (~24 ppm). |

| IR Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 164, and characteristic fragmentation patterns. |

Conclusion

The synthesis of p-isopropylphenethyl alcohol provides a fascinating case study in the evolution of synthetic organic chemistry. While its initial discovery is not precisely documented, a plausible historical synthesis can be envisioned utilizing the foundational reactions of the time, namely the Friedel-Crafts acylation and the Bouveault-Blanc reduction. These methods, though effective, have been largely superseded by more efficient, safer, and versatile modern techniques such as Grignard reactions and direct reductions with metal hydrides. This guide provides researchers and professionals with a comprehensive understanding of both the historical context and the modern synthetic strategies for obtaining this valuable aromatic alcohol, underscoring the continuous advancement in the field of chemical synthesis.

References

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse. (2004, January 6). Retrieved January 14, 2026, from [Link]

-

alpha-Isopropyl-phenethyl alcohol, (S)- | C11H16O | CID 12442582 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide | Organic Process Research & Development - ACS Publications. (1998, September 1). Retrieved January 14, 2026, from [Link]

- US Patent for Method of preparing phenyl ethyl alcohol. (1949, September 27).

-

Bouveault-Blanc Reduction. (n.d.). Retrieved January 14, 2026, from [Link]

-

Preparation of α-Isopropyl-4-difluoromethoxyphenylacetic acid - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cumene by H2SO4 catalyzed Friedel-Crafts reaction , Hive Chemistry Discourse. (2004, July 5). Retrieved January 14, 2026, from [Link]

-

Synthesis of 4-(2-aminopropyl)-phenylacetic acid - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts alkylation of cumene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bouveault–Blanc reduction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bouveault-Blanc Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Acid to Alcohol - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts Acylation - YouTube. (2018, November 13). Retrieved January 14, 2026, from [Link]

-

reduction of carboxylic acids - Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 5. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Literature review of p-Isopropylphenethyl alcohol and its derivatives

Introduction

p-Isopropylphenethyl alcohol, also known as 2-(4-isopropylphenyl)ethanol, is a colorless liquid with a floral and fruity odor.[1] It belongs to the class of phenethyl alcohol derivatives, which are characterized by a phenyl ring attached to an ethanol backbone. This scaffold is a common motif in natural products and has garnered significant interest in the fields of fragrance, cosmetics, and pharmaceuticals due to the diverse biological activities exhibited by its derivatives.[2][3] This technical guide provides a comprehensive overview of p-isopropylphenethyl alcohol and its derivatives, focusing on their synthesis, spectroscopic characterization, and key applications with an emphasis on their antimicrobial and antioxidant properties.

The core structure, phenethyl alcohol (2-phenylethanol or PEtOH), is a naturally occurring compound found in various plants, including roses, and is also produced by some fungi.[2][4] It is known to possess broad-spectrum antimicrobial activity, which has led to its use as a non-traditional preservative in cosmetic formulations.[3][5] The derivatives of phenethyl alcohol, including the p-isopropyl substituted variant, often exhibit modified or enhanced biological activities. The introduction of an isopropyl group at the para position of the phenyl ring can influence the molecule's lipophilicity and steric properties, which in turn can affect its interaction with biological targets such as cell membranes.[2]

This guide will delve into the synthetic methodologies for preparing p-isopropylphenethyl alcohol and its derivatives, provide detailed protocols for their characterization using various spectroscopic techniques, and explore their applications, particularly in the context of drug development and materials science.

Chemical and Physical Properties

p-Isopropylphenethyl alcohol is a colorless liquid with the molecular formula C11H16O and a molecular weight of 164.248 g/mol .[1] It is characterized by its floral and fruity scent, making it a valuable ingredient in the fragrance industry.[1] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Density | 0.967 g/cm³ | [1] |

| Boiling Point | 226.6 °C at 760 mmHg | [1] |

| Flash Point | 105.7 °C | [1] |

| Vapor Pressure | 0.046 mmHg at 25 °C | [1] |

| Refractive Index | 1.518 | [1] |

| LogP | 2.34480 | [1] |

The lipophilicity, as indicated by the LogP value, suggests a moderate ability to partition into nonpolar environments, a property that is often correlated with the ability of such molecules to interact with and disrupt cellular membranes.[2]

Synthesis of p-Isopropylphenethyl Alcohol and Derivatives

The synthesis of p-isopropylphenethyl alcohol and its derivatives can be achieved through various established organic chemistry methodologies. A common and logical synthetic route involves the preparation of a suitable substituted phenyl precursor followed by the introduction of the two-carbon alcohol side chain.

General Synthetic Workflow

A plausible synthetic pathway to p-isopropylphenethyl alcohol and its amino derivatives (phenethylamines) often starts with a substituted benzaldehyde. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for phenethyl alcohols and amines.

Experimental Protocol: Synthesis of p-Isopropylphenethylamine

While the direct synthesis of p-isopropylphenethyl alcohol is not explicitly detailed in the provided search results, a method for a closely related derivative, 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP), can be adapted.[6] The synthesis of the corresponding amine is a key step, which can then be conceptually modified to yield the alcohol. The following protocol outlines the synthesis of the phenethylamine derivative, which serves as a crucial intermediate.

Step 1: Synthesis of 4-isopropyl-2,5-dimethoxybenzaldehyde [6]

This step involves the formylation of a substituted benzene ring.

-

Reaction: Vilsmeier-Haack formylation.

-

Reagents: 1,4-dimethoxy-2-isopropylbenzene, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1,4-dimethoxy-2-isopropylbenzene in DMF and cool the solution to 0°C with stirring.

-

Add phosphorus oxychloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Quench the reaction by pouring it over crushed ice.

-

Neutralize the mixture with a base, such as a sodium hydroxide solution.

-

Extract the product, 4-isopropyl-2,5-dimethoxybenzaldehyde, with an organic solvent (e.g., dichloromethane).

-

Purify the product by distillation or chromatography.

-

Step 2: Synthesis of 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene [6]

This step is a Henry condensation reaction.

-

Reaction: Henry condensation.

-

Reagents: 4-isopropyl-2,5-dimethoxybenzaldehyde, nitroethane, anhydrous ammonium acetate, glacial acetic acid.

-

Procedure:

-

Prepare a solution of 4-isopropyl-2,5-dimethoxybenzaldehyde and a molar excess of nitroethane in glacial acetic acid.

-

Add a catalytic amount of anhydrous ammonium acetate to the solution.

-

Heat the mixture at reflux for several hours.

-

After cooling, precipitate the product by adding water and collect it by filtration.

-

Purify the crude nitrostyrene by recrystallization from a suitable solvent like methanol or ethanol.

-

Step 3: Synthesis of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) [6]

This is the final reduction step.

-

Reaction: Reduction of the nitrostyrene.

-

Reagents: 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure:

-

Add a solution of the nitrostyrene in a dry ether solvent dropwise to a stirred suspension of a molar excess of LiAlH4 in the same solvent under an inert atmosphere.

-

Reflux the reaction mixture for several hours to ensure complete reduction.

-

After cooling, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the 2,5-dimethoxy-4-isopropylphenethylamine by distillation or by forming a salt and recrystallizing it.

-

To obtain p-isopropylphenethyl alcohol, a similar strategy can be employed, potentially starting with 4-isopropylbenzaldehyde and using a different set of reagents to introduce the two-carbon alcohol chain, or by modifying the intermediate nitrostyrene.

Spectroscopic Characterization

The structural elucidation of p-isopropylphenethyl alcohol and its derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Alcohols exhibit characteristic absorption bands in their IR spectra.[7][8][9][10]

-

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3300-3600 cm⁻¹.[7][8][10] The broadness of this peak is due to hydrogen bonding between alcohol molecules.[8][9][10][11]

-

C-O Stretch: A strong C-O stretching absorption appears near 1050 cm⁻¹.[8][10]

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable information about the molecular structure.

-

¹H NMR Spectroscopy:

-

O-H Proton: The chemical shift of the hydroxyl proton is variable but typically appears as a broad singlet.[7][8] Its signal can be confirmed by D₂O exchange, which causes the peak to disappear.[7][11]

-

-CH₂O- Protons: The protons on the carbon atom bearing the hydroxyl group are deshielded and resonate in the 3.5-4.5 ppm range.[7][8][10] These protons will typically show spin-spin coupling with adjacent protons.[8][10]

-

Isopropyl Protons: The isopropyl group will show a characteristic doublet for the methyl protons and a septet for the methine proton.

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region, typically between 7 and 8 ppm.[8][10]

-

-

¹³C NMR Spectroscopy:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation: Alcohols often undergo characteristic fragmentation patterns, including the loss of a water molecule (dehydration) and alpha-cleavage (cleavage of the bond between the oxygen-bearing carbon and an adjacent carbon).[7][9]

Applications and Biological Activities

Phenethyl alcohol and its derivatives, including p-isopropylphenethyl alcohol, have a wide range of applications, primarily driven by their biological activities.

Antimicrobial Activity

A significant body of research highlights the antimicrobial properties of phenethyl alcohol and its derivatives.[2][3][4][5][12]

-

Mechanism of Action: The bacteriostatic and bactericidal activity of these compounds is often attributed to their ability to disrupt the structure of biomembranes.[2][4][12] Their amphipathic nature allows them to incorporate into the cell membrane, leading to increased permeability, leakage of cellular components like potassium ions, and ultimately cell death.[4][12]

-

Spectrum of Activity: Phenethyl alcohol has been shown to be effective against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecium).[12]

-

Influence of Substituents: The hydrophobicity of phenethyl alcohol derivatives often correlates with their bacteriostatic activity.[2] The presence of the isopropyl group in p-isopropylphenethyl alcohol is expected to enhance its lipophilicity, potentially leading to increased membrane disruption and antimicrobial efficacy.

Antioxidant Activity

Some derivatives of phenethyl alcohol have demonstrated antioxidant properties.[3] Phenolic derivatives, in particular, have been reported to have good antioxidant capacity.[3] The ability to scavenge free radicals is a valuable property in the context of preventing oxidative stress-related damage in biological systems and in the preservation of food and cosmetic products.[13]

Other Applications

-

Fragrance and Cosmetics: Due to its pleasant floral and fruity odor, p-isopropylphenethyl alcohol is used in the formulation of perfumes, cosmetics, and other fragrance-related products.[1] Its antimicrobial properties also make it a suitable preservative in personal care products.[1][3]

-

Organic Synthesis: It serves as a solvent and an intermediate in various organic syntheses.[1]

Structure-Activity Relationships

The biological activity of phenethyl alcohol derivatives is closely tied to their chemical structure. The following diagram illustrates the key structural features and their potential influence on activity.

Caption: Structure-activity relationships of phenethyl alcohol derivatives.

The lipophilicity conferred by substituents on the phenyl ring, such as the isopropyl group, plays a crucial role in the molecule's ability to partition into and disrupt bacterial cell membranes, thereby influencing its antimicrobial potency.[2] The hydroxyl group of the ethanol side chain provides a polar head that can interact with the aqueous environment and the polar head groups of membrane lipids.

Conclusion

p-Isopropylphenethyl alcohol and its derivatives represent a versatile class of compounds with significant potential in various industrial and research settings. Their synthesis is achievable through established chemical routes, and their structures can be readily characterized by standard spectroscopic methods. The inherent antimicrobial and antioxidant properties of the phenethyl alcohol scaffold, which can be modulated by substitution on the phenyl ring, make these compounds attractive candidates for further investigation in drug development, particularly in the search for new antimicrobial agents to combat antibiotic resistance. Furthermore, their favorable sensory properties ensure their continued importance in the fragrance and cosmetic industries. Future research in this area could focus on the synthesis and biological evaluation of a broader range of derivatives to further elucidate structure-activity relationships and identify compounds with enhanced efficacy and specificity for various applications.

References

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations - ResearchGate. (2017, August 1). Retrieved January 14, 2026, from [Link]

-

Biological activity of 2-phenylethanol and its derivatives - AFINITICA. (n.d.). Retrieved January 14, 2026, from [Link]

-

alpha-Isopropyl-phenethyl alcohol, (S)- | C11H16O | CID 12442582 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Spectroscopy of Alcohols - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved January 14, 2026, from [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved January 14, 2026, from [Link]

-

13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved January 14, 2026, from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 14, 2026, from [Link]

-

Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives - PubMed. (2021, January 15). Retrieved January 14, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. afinitica.com [afinitica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Thermodynamic Properties of p-Isopropylphenethyl Alcohol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Isopropylphenethyl alcohol, with the chemical structure 2-(4-isopropylphenyl)ethanol, is an aromatic alcohol that holds significance in the fragrance and flavor industries and possesses potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties is paramount for its effective formulation, processing, and application. This guide provides a comprehensive analysis of the solubility and thermodynamic characteristics of p-Isopropylphenethyl alcohol.

Due to the limited availability of direct experimental data for this specific compound, this whitepaper uniquely combines theoretical predictions with detailed, field-proven experimental protocols for validation. We will leverage established group contribution methods, namely the Hansen Solubility Parameters (HSP) for solubility and the Joback method for thermodynamic properties, to generate a robust theoretical profile. These predictions are complemented by step-by-step methodologies for the shake-flask method and Differential Scanning Calorimetry (DSC), enabling researchers to experimentally verify and refine the presented data.

Part 1: The Solubility Profile of p-Isopropylphenethyl Alcohol

The solubility of an active pharmaceutical ingredient (API) or a key formulation component is a critical determinant of its bioavailability and performance.[1][2] The principle of "like dissolves like" governs solubility, and this can be quantified using Hansen Solubility Parameters (HSP).[3]

Theoretical Framework: Hansen Solubility Parameters

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[3] They deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The similarity in these parameters between a solute and a solvent indicates a higher likelihood of dissolution.

Prediction of Hansen Solubility Parameters for p-Isopropylphenethyl Alcohol

The HSP for p-Isopropylphenethyl alcohol can be estimated using the group contribution method. The molecule is broken down into its constituent functional groups, and the contribution of each group to the overall δD, δP, and δH is summed.

Molecular Structure of p-Isopropylphenethyl Alcohol:

Group Contribution Calculation for HSP:

| Functional Group | Count | Contribution to δD (MPa⁰⁵) | Contribution to δP (MPa⁰⁵) | Contribution to δH (MPa⁰⁵) |

| -CH3 | 2 | 2 * 3.0 = 6.0 | 2 * 0 = 0 | 2 * 0 = 0 |

| >CH- | 1 | 1 * 1.0 = 1.0 | 1 * 0 = 0 | 1 * 0 = 0 |

| Aromatic CH | 4 | 4 * 4.0 = 16.0 | 4 * 0.5 = 2.0 | 4 * 0.2 = 0.8 |

| Aromatic C- | 2 | 2 * 4.0 = 8.0 | 2 * 0 = 0 | 2 * 0 = 0 |

| -CH2- | 2 | 2 * 3.5 = 7.0 | 2 * 0 = 0 | 2 * 0 = 0 |

| -OH (alcohol) | 1 | 1 * 2.5 = 2.5 | 1 * 3.0 = 3.0 | 1 * 8.0 = 8.0 |

| Total | δD = 40.5 | δP = 5.0 | δH = 8.8 |

Note: The group contribution values are approximations based on established methodologies.[1][4]

Predicted Solubility in Common Solvents

The predicted solubility of p-Isopropylphenethyl alcohol in various solvents can be assessed by calculating the Hansen distance (Ra), where a smaller Ra value suggests higher solubility.

Predicted Solubility of p-Isopropylphenethyl Alcohol in Common Solvents:

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Hansen Distance) | Predicted Solubility |

| p-Isopropylphenethyl alcohol | 40.5 | 5.0 | 8.8 | - | - |

| Water | 15.5 | 16.0 | 42.3 | High | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate | Good |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate | Good |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Good |

| Hexane | 14.9 | 0.0 | 0.0 | High | Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | Good |

Experimental Verification: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

Protocol for Shake-Flask Solubility Determination:

-

Preparation of Saturated Solutions:

-

Add an excess amount of p-Isopropylphenethyl alcohol to a series of vials, each containing a different solvent from the table above.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of p-Isopropylphenethyl alcohol in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Determine the solubility by back-calculating the concentration in the original undiluted supernatant.

-

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Safety Information

Due to the absence of a specific Material Safety Data Sheet (MSDS) for p-Isopropylphenethyl alcohol (CAS 10099-57-7), the following safety information is based on a structurally similar compound, 2-(2-Isopropylphenyl)ethanol. It is imperative to handle this compound with care and to perform a thorough risk assessment before use.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the solubility and thermodynamic properties of p-Isopropylphenethyl alcohol. Through the application of Hansen Solubility Parameters and the Joback group contribution method, we have predicted its solubility in common solvents and key thermodynamic constants. While these predictive models offer valuable insights for initial formulation and process design, it is crucial to underscore that they are estimations. The detailed experimental protocols for the shake-flask method and Differential Scanning Calorimetry included herein provide the necessary tools for researchers to validate and refine these theoretical values, ensuring the scientific integrity and success of their work.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).

-

Hansen parameters of the different organic solvents used. (n.d.). ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved from [Link]

-

Joback method. (n.d.). In Wikipedia. Retrieved from [Link]

- Determining compound solubility is an essential tool for the early stages of the drug discovery process and lead optimiz

-

Group-contribution method. (n.d.). In Wikipedia. Retrieved from [Link]

- Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. (n.d.).

- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.

- Use of dsc in pharmaceuticals drug characteris

- Differential Scanning Calorimetry (DSC Analysis)

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of N

- New group contribution method for the prediction of normal melting points. (2013). Fluid Phase Equilibria.

- Physical Property Estimation: Online Demonstration. (n.d.). Molecular Knowledge Systems.

- Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. (2014).

- SAFETY D

- A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. (2025).

- Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v Section 1. (n.d.).

- Safety D

- Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. (n.d.). Industrial & Engineering Chemistry Research.

- Properties Estimation with the Joback method. (n.d.). EgiChem | Tools.

- Position Group Contribution Method for Estimation of Melting Point of Organic Compounds. (2025).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

-

Phenethyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

- Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

-

Isopropanol. (n.d.). PubChem. Retrieved from [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Properties of Common Organic Solvents. (2023).

- Common Organic Solvents: Table of Properties1,2,3. (n.d.).

Sources

A Quantum Mechanical Blueprint for p-Isopropylphenethyl Alcohol: From Conformational Dynamics to Electronic Reactivity

Abstract: This technical guide provides a comprehensive framework for the quantum mechanical investigation of p-Isopropylphenethyl alcohol, a molecule of interest in the fragrance and synthetic chemistry sectors. Tailored for researchers, computational chemists, and drug development professionals, this document eschews a rigid template to deliver an intuitive, methodology-focused narrative. We will explore the causality behind selecting specific computational strategies, from establishing a robust theoretical model to advanced analyses of the molecule's conformational landscape, electronic structure, and spectroscopic signatures. The protocols herein are designed as self-validating systems, grounded in established principles of Density Functional Theory (DFT), to ensure technical accuracy and reproducibility. By elucidating the quantum mechanical properties of p-Isopropylphenethyl alcohol, this guide aims to empower scientists to predict its behavior, reactivity, and potential interactions in complex chemical and biological systems.

Part 1: The Theoretical Foundation: Model Selection and Setup

The predictive power of any quantum mechanical study hinges on the initial choice of a theoretical model. This decision is not arbitrary but a calculated balance between computational cost and desired accuracy. For a molecule like p-Isopropylphenethyl alcohol (C₁₁H₁₆O), with its inherent flexibility and combination of aromatic and aliphatic moieties, Density Functional Theory (DFT) presents the most pragmatic and reliable approach.

Expertise & Rationale: Why DFT?

Unlike more computationally demanding ab initio methods like Hartree-Fock (HF), which neglects electron correlation, DFT incorporates it through the exchange-correlation functional. This is crucial for accurately describing the electronic structure of systems with π-electrons, such as the benzene ring in our target molecule. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing excellent results for a wide range of organic molecules.[1][2]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For p-Isopropylphenethyl alcohol, the Pople-style 6-311++G(d,p) basis set is recommended. Let's break down this choice:

-

6-311G : A triple-zeta basis set, providing a more accurate description of the valence electrons compared to smaller sets.

-

++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling non-covalent interactions and the slightly diffuse electron density of the lone pairs on the oxygen atom.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is necessary to correctly model chemical bonds in a three-dimensional space.

Trustworthiness: Selecting the Right Tools

A variety of software packages can execute these calculations. Commercial options like Gaussian and Q-Chem are industry standards, while open-source programs like ORCA offer powerful alternatives.[3][4] The choice of software often depends on user familiarity and available computational resources. For the protocols outlined in this guide, the syntax will be generalized, but the underlying principles are universal across these platforms.

Protocol 1: Initial Structure Generation

-

Launch a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Construct the p-Isopropylphenethyl alcohol molecule :

-

Begin with a benzene ring.

-

Add an ethyl alcohol chain (-CH₂CH₂OH) to one of the ring carbons.

-

Add an isopropyl group (-CH(CH₃)₂) to the carbon at the para position (position 4) relative to the ethyl alcohol group.

-

-

Perform an initial geometry "clean-up" using the editor's built-in molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more demanding quantum mechanics calculations.

-

Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .gjf).

Part 2: Unraveling Structural Dynamics: Conformational Analysis

p-Isopropylphenethyl alcohol is not a rigid structure. Rotation around its single bonds gives rise to multiple conformers (rotational isomers), each with a distinct energy and geometry. Identifying the lowest-energy conformer is paramount, as it represents the most populated state of the molecule and is the correct starting point for subsequent property calculations.[5]

Expertise & Rationale: The Need for a Potential Energy Surface Scan

To comprehensively explore the conformational space, a Potential Energy Surface (PES) scan is the method of choice. This involves systematically rotating one or more dihedral angles while allowing the rest of the molecule to relax energetically at each step. For p-Isopropylphenethyl alcohol, two dihedral angles are of primary interest:

-

D1 (C-C-C-O): Defines the orientation of the hydroxyl group.

-

D2 (Aromatic C-C-C-C): Defines the orientation of the ethyl alcohol chain relative to the benzene ring.

By scanning these angles, we can map out the energy landscape and identify all stable, low-energy conformers.

Workflow: From PES Scan to Stable Conformers

The diagram below illustrates the logical flow for a robust conformational analysis.

Caption: Workflow for identifying stable molecular conformers.

Protocol 2: Geometry Optimization and Validation

-

Extract candidate structures : From the PES scan results, select the coordinates for each identified local energy minimum.

-

Perform full geometry optimization : For each candidate structure, run a full, unconstrained geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). This allows all bond lengths, angles, and dihedrals to fully relax to their lowest energy state.

-

Execute a frequency calculation : On each optimized geometry, perform a vibrational frequency calculation at the same level of theory.

-

Validate the minima : A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, not a stable conformer, and should be re-examined or discarded.

-

Tabulate results : Collect the electronic energies (with zero-point vibrational energy correction) for all validated conformers and calculate their relative energies in kcal/mol or kJ/mol.

Data Presentation: Relative Energies of Conformers

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (D1, D2) |

| Conf-01 | 0.00 | [Value 1], [Value 2] |

| Conf-02 | 1.25 | [Value 3], [Value 4] |

| Conf-03 | 2.10 | [Value 5], [Value 6] |

| Note: Values are hypothetical and for illustrative purposes. |

Part 3: Mapping Reactivity: Electronic Structure Analysis

With the lowest-energy conformer identified, we can now probe its electronic properties. These properties are fundamental to understanding the molecule's stability, reactivity, and potential for intermolecular interactions—key factors in drug design and materials science.

Expertise & Rationale: Key Electronic Descriptors

-